2-Bromo-6-(cyclopropyl)nitrobenZene
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Overview
Description
2-Bromo-6-(cyclopropyl)nitrobenZene is an organic compound characterized by a benzene ring substituted with a bromine atom, a cyclopropyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-(cyclopropyl)nitrobenZene can be synthesized through a multi-step process involving the bromination of 3-cyclopropyl-2-nitrobenzene. The reaction typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(cyclopropyl)nitrobenZene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of 1-azido-3-cyclopropyl-2-nitrobenzene or 1-thiocyanato-3-cyclopropyl-2-nitrobenzene.
Reduction: Formation of 1-bromo-3-cyclopropyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-3-cyclopropyl-2-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-6-(cyclopropyl)nitrobenZene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(cyclopropyl)nitrobenZene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atom and cyclopropyl group contribute to the compound’s reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
1-Bromo-2-nitrobenzene: Has the nitro group in a different position, affecting its electronic properties and reactivity.
1-Bromo-4-nitrobenzene: The nitro group is para to the bromine, leading to different substitution patterns and reactivity.
Uniqueness: 2-Bromo-6-(cyclopropyl)nitrobenZene is unique due to the presence of the cyclopropyl group, which introduces strain and affects the compound’s reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-cyclopropyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-8-3-1-2-7(6-4-5-6)9(8)11(12)13/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBGSFORKWJSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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